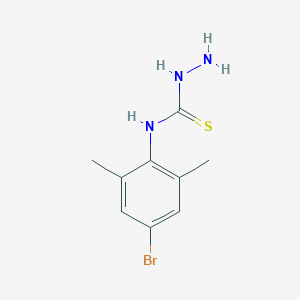

N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide

説明

Synthesis Analysis The synthesis of N-(dimethylphenyl)hydrazinecarbothioamides, including variations with 2,4-dimethylphenyl, 2,5-dimethylphenyl, 2,6-dimethylphenyl, and 3,4-dimethylphenyl substituents, was explored to increase lipophilicity. These compounds were characterized through spectroscopy (FT-IR, 1H-, and 13C-NMR) and, for the first time, X-ray diffraction, highlighting their structural diversity and complexity (Erhan et al., 2023).

Molecular Structure Analysis Crystallographic analysis of hydrazinecarbothioamide derivatives revealed their intricate molecular arrangements. In one study, molecules were linked by N-H⋯O and C-H⋯O hydrogen bonds, forming various ring motifs, demonstrating the versatility of these compounds' structural features (Gangadharan et al., 2015).

Chemical Reactions and Properties The reaction dynamics of N,N'-disubstituted hydrazinecarbothioamides with 2-bromo-2-substituted acetophenones were explored, leading to the formation of thiazole-, bisthiazole-, pyrazole-, and 1,3,4-thiadiazole derivatives. This study provides insights into the compounds' reactivity and the mechanisms underlying their formation (Aly et al., 2017).

Physical Properties Analysis The synthesis and analysis of new hydrazinecarbothioamides and their antioxidant activity evaluation underscore the significance of physical properties in determining the compounds' efficacy. Hydrazinecarbothioamides showed excellent antioxidant activity, highlighting their potential in various applications (Barbuceanu et al., 2014).

Chemical Properties Analysis The chemical properties of hydrazinecarbothioamides, particularly their antioxidant activity, have been a focus of research. The study of N-aryl-2-phenyl-hydrazinecarbothioamides as tyrosinase inhibitors offers valuable insights into their chemical behavior and interaction mechanisms, demonstrating their potential as powerful antioxidants and enzyme inhibitors (Sousa-Pereira et al., 2018).

科学的研究の応用

-

- Application Summary : “N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide” is a compound of considerable interest in the scientific community. It is a white, crystalline solid that is soluble in water and is used in various laboratory experiments and industrial processes.

- Methods of Application : The compound has been involved in nucleophilic substitution and intramolecular cyclization reactions.

- Results or Outcomes : This study revealed nucleophilic substitution and intramolecular cyclization products including 5- (4-bromophenyl- and 2,5-dimethylphenyl)-4-methyl-2,5,6,7-tetrahydro-3H-pyrazole [4,3-c]pyridin-3-ones, and 5- (4-bromophenyl- and 2,5-dimethylphenyl)-4-methyl-6,7-dihydroisoxazole [4,3-c]pyridin-3 (5H)-ones.

-

- Application Summary : The compound has been used in the development of a ratiometric fluorescent probe for detecting hydrazine.

- Methods of Application : The probe, named DDPB, specifically senses N2H4 via an intramolecular charge transfer (ICT) pathway and exhibits low cytotoxicity, high cell permeability, a large Stokes shift (186 nm), and a low detection limit (86.3 nM).

- Results or Outcomes : This probe has applications in environmental water systems and fluorescence imaging of exogenous N2H4 in biological samples.

-

- Application Summary : The compound has been used as an internal standard for the quantification of carbamate pesticides in water samples .

- Methods of Application : The compound is used in combination with solid phase microextraction and gas chromatography-triple quadrupole mass spectrometry .

- Results or Outcomes : This method allows for the accurate detection and quantification of carbamate pesticides in environmental water samples .

-

- Application Summary : The compound can react with 3-chloro-3-methyl-but-1-yne to produce 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline .

- Methods of Application : The reaction requires the reagent Et3N, the catalyst CuCl, and the solvent dioxane .

- Results or Outcomes : The product of this reaction, 2-bromo-N-(1’,1’-dimethylprop-2’-ynyl)-4,6-dimethylaniline, may have potential applications in the synthesis of other organic compounds .

-

- Application Summary : The compound has been studied for its potential use in the development of new pharmaceuticals .

- Methods of Application : The compound is typically used in the synthesis of new drug molecules, often through various organic reactions .

- Results or Outcomes : While specific results are not available, the compound’s unique structure and reactivity make it a valuable tool in the development of new pharmaceuticals .

-

- Application Summary : The compound has been used in the development of new materials, such as polymers .

- Methods of Application : The compound can be used in the synthesis of new polymers, often through various polymerization reactions .

- Results or Outcomes : The resulting polymers could have unique properties, such as improved strength or resistance to degradation .

Safety And Hazards

特性

IUPAC Name |

1-amino-3-(4-bromo-2,6-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3S/c1-5-3-7(10)4-6(2)8(5)12-9(14)13-11/h3-4H,11H2,1-2H3,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DILNFZLORSLUJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1NC(=S)NN)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20370797 | |

| Record name | N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide | |

CAS RN |

122813-72-3 | |

| Record name | N-(4-Bromo-2,6-dimethylphenyl)hydrazinecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20370797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromo-2,6-dimethylphenyl)-3-thiosemicarbazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[4-[[4-oxo-2-(trifluoromethyl)-1H-quinazolin-6-yl]methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid](/img/structure/B38675.png)

![Ethyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B38685.png)

![(Thieno[2,3-d][1,2]oxazol-3-yl)methanol](/img/structure/B38691.png)

![Nalpha-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-threonine tert-Butyl Ester](/img/structure/B38694.png)

![[(2S,3R)-3-Carbamoyloxiran-2-yl]methyl acetate](/img/structure/B38703.png)